molecular formula C13H16N2O4S B1382873 7-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 1803598-98-2

7-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No. B1382873
M. Wt: 296.34 g/mol
InChI Key: PHOHCGPRLUOBDK-UHFFFAOYSA-N
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Description

“7-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-one” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The morpholine ring is attached to a sulfonyl group, which is a key functional group in many drugs and other active compounds . The compound also contains a tetrahydroisoquinolinone ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of “7-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-one” would be expected to contain a morpholine ring, a sulfonyl group, and a tetrahydroisoquinolinone ring . The exact structure would depend on the specific arrangement and bonding of these components.


Chemical Reactions Analysis

The chemical reactions involving “7-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-one” would depend on the specific conditions and reagents used. Morpholines can undergo a variety of reactions, including those involving their nitrogen atom or the carbon atoms in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-one” would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its stability could be affected by the presence of the morpholine ring .

Scientific Research Applications

Enzyme Inhibition

7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline, a compound structurally related to 7-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-one, has been identified as a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis. Its selectivity towards PNMT over alpha 2-adrenoceptor is notable, suggesting its potential in selective enzyme inhibition studies (Grunewald et al., 1997).

Molecular Modeling and SAR Studies

Further molecular modeling and structure-activity relationship (SAR) studies have been conducted on similar compounds, including 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines. These studies provide insights into the interactions of these molecules with the PNMT enzyme, aiding in the development of more effective inhibitors (Grunewald et al., 2006).

Synthesis and Modification

Research has also focused on the synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline analogs, highlighting methods for generating these compounds efficiently and eco-friendly. These syntheses are crucial for producing various derivatives for pharmacological and biochemical studies (Pingaew et al., 2013).

Analytical Techniques

In the realm of analytical chemistry, techniques for the simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines, including derivatives of the compound , have been developed. These methods are essential for quantifying and studying these compounds in biological samples, contributing to pharmacokinetic and metabolic studies (Inoue et al., 2008).

Cascade Reactions and Synthesis

Cascade reactions involving 1,7-enynes have been established for synthesizing densely functionalized 3,4-dihydroquinolin-2(1H)-ones. These reactions are significant for creating complex molecular structures, potentially leading to new pharmacologically active compounds (Zhu et al., 2016).

Antimicrobial Activity

Studies on the synthesis and antimicrobial activity of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, closely related to the target compound, have been conducted. These studies contribute to the understanding of antimicrobial properties and potential therapeutic applications (Janakiramudu et al., 2017).

Antiviral Studies

Compounds structurally similar to 7-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-one have been synthesized and evaluated for their antiviral activity. These studies provide insights into the potential therapeutic uses of these compounds in treating viral infections (Selvakumar et al., 2018).

Safety And Hazards

The safety and hazards associated with “7-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-one” would depend on its specific properties. In general, compounds containing a sulfonyl group can be irritants and should be handled with care .

Future Directions

The future directions for research on “7-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-one” could include further studies on its synthesis, properties, and potential biological activities. Given the prevalence of the morpholine ring in pharmaceuticals, it could be of interest for drug discovery .

properties

IUPAC Name

7-morpholin-4-ylsulfonyl-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c16-13-12-9-11(2-1-10(12)3-4-14-13)20(17,18)15-5-7-19-8-6-15/h1-2,9H,3-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOHCGPRLUOBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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